molecular formula C4H5BrN2S B3329144 2-Bromo-5-methylthiazol-4-amine CAS No. 554429-01-5

2-Bromo-5-methylthiazol-4-amine

Cat. No.: B3329144
CAS No.: 554429-01-5
M. Wt: 193.07 g/mol
InChI Key: RJEGJTCYTMFJKS-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazol-4-amine is a chemical compound with the molecular formula C4H5BrN2S. It is a brominated thiazole derivative, characterized by the presence of a bromine atom and a methyl group on the thiazole ring

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: One common method involves the halogenation of 5-methylthiazol-4-amine using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of the bromine atom.

  • Substitution Reaction: Another approach is the substitution reaction where a suitable leaving group on the thiazole ring is replaced by a bromine atom. This method often requires the use of strong bases or nucleophiles to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and ensure consistent product quality. The choice of reactor type depends on factors such as reaction kinetics, safety considerations, and cost efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-amino-5-methylthiazol-4-amine.

  • Substitution: Substitution reactions are common with this compound, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., ammonia)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring

  • Reduction Products: 2-amino-5-methylthiazol-4-amine

  • Substitution Products: Derivatives with different nucleophiles replacing the bromine atom

Scientific Research Applications

2-Bromo-5-methylthiazol-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its bromine atom makes it a versatile reagent for cross-coupling reactions.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

  • Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry studies.

  • Industry: In the chemical industry, it is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Bromo-5-methylthiazol-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor Binding: Interacts with receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • 4-Bromo-5-methylthiazol-2-amine

  • 5-Bromo-4-methylthiazol-2-amine

  • 2-Amino-5-bromo-4-methylthiazole

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Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3(6)7-4(5)8-2/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEGJTCYTMFJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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